2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
Overview
Description
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride typically involves several key steps:
Condensation Reaction: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes a condensation reaction with ethyl-2-cyanoacetate.
Decarboxylation: The resulting product is then subjected to decarboxylation.
Reduction: The intermediate is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2).
Deprotection: The final step involves deprotection using hydrogen chloride in ethyl acetate solution to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .
Biological Activity
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride, with the chemical formula CHFN·HCl, is a compound notable for its biological activity, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 6-position with a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The molecular weight is approximately 226.63 g/mol. Its structural characteristics contribute to its interactions with biological macromolecules and its pharmacological potential.
This compound acts primarily as an agonist for histamine receptors , particularly the H1 subtype. This interaction is crucial for various physiological processes, including allergic responses and neurotransmission. The compound's ability to modulate calcium levels within cells affects muscle contraction and neurotransmitter release, suggesting its role in treating conditions related to histamine dysregulation such as allergies and asthma .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. For instance, it has been shown to possess significant activity against Chlamydia trachomatis, affecting both the number and morphology of chlamydial inclusions in infected cells . The presence of the trifluoromethyl group enhances its efficacy compared to similar compounds lacking this substituent.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyridine ring with trifluoromethyl substitution.
- Alkylation with ethylamine derivatives.
- Hydrochloride salt formation to enhance solubility.
This multi-step process allows for the fine-tuning of the compound's properties to optimize biological activity .
Study on Antichlamydial Activity
A study evaluated the antichlamydial activity of various derivatives of pyridine compounds, including this compound. It was found that compounds with trifluoromethyl substitutions showed superior activity against Chlamydia compared to those without. The mechanism involved disruption of chlamydial inclusion bodies in host cells .
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activities and receptor binding affinities. For example, it was shown to interact significantly with proteins involved in metabolic pathways, potentially influencing gene expression related to inflammatory responses .
Comparative Analysis
The following table summarizes some related compounds and their key features:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride | 326816-37-9 | Contains chlorine substitution; potential for different biological activity. |
2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine | 566158-78-9 | Similar trifluoromethyl group; different substitution pattern on pyridine ring. |
4-(3-chloro-5-(trifluoromethyl)pyridin) | Not specified | Exhibits similar reactivity patterns but differs in functional groups attached. |
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;/h1-3H,4-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVFPOQKVMMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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